EP2 Receptor Potency and Prostanoid Receptor Selectivity Profile of AGN-210676 (Active Metabolite of Simenepag Isopropyl)
The active metabolite AGN-210676 activates the human EP2 receptor with an EC50 of 5 nM, demonstrating a 30.6-fold selectivity window over hEP3A (EC50 = 153 nM) and a 1549.8-fold selectivity window over hDP (EC50 = 7749 nM) in recombinant human receptor functional assays . In comparison, omidenepag (the active form of omidenepag isopropyl) exhibits an EP2 EC50 ranging from 1.1 to 8.3 nM across different assay platforms, with a reported binding Ki of 3.6 nM, but displays a distinct selectivity pattern characterized by weak affinity for EP1 and no functional activity at EP1 or FP receptors [1]. The broader selectivity profile of simenepag's active metabolite across the prostanoid receptor family provides a specific pharmacological fingerprint that differentiates it from omidenepag and other EP2 agonists in receptor panel screening.
| Evidence Dimension | EP2 receptor potency (EC50) and selectivity ratios over hEP3A and hDP |
|---|---|
| Target Compound Data | AGN-210676: EP2 EC50 = 5 nM; hEP3A EC50 = 153 nM (30.6x selectivity); hDP EC50 = 7749 nM (1549.8x selectivity) |
| Comparator Or Baseline | Omidenepag: EP2 EC50 = 1.1–8.3 nM, Ki = 3.6 nM; weak affinity for EP1 (Ki not specified), no functional activity at EP1 or FP [1]. Taprenepag (CP-544326): EP2 EC50 = 2.8 nM, IC50 = 10 nM [2]. |
| Quantified Difference | AGN-210676 shows a defined 30.6x vs EP3A and 1549.8x vs DP selectivity ratio; omidenepag selectivity ratios for EP3A and DP not reported in comparable functional assay format. Taprenepag is approximately 1.8-fold more potent at EP2 (EC50 2.8 vs 5 nM). |
| Conditions | Recombinant human EP2, hEP3A, and hDP receptors expressed in mammalian cell lines; functional cAMP accumulation assays for AGN-210676 (patent US20070203222A1). Omidenepag data from binding and functional assays in HEK293 or Chem-1 cells [1]. |
Why This Matters
For researchers conducting SAR studies or screening campaigns, the quantitatively defined selectivity window of AGN-210676 over hEP3A and hDP enables rational differentiation from other EP2 tool compounds and informs off-target risk assessment in experimental design.
- [1] Human experience and efficacy of omidenepag isopropyl (Eybelis; Omlonti), Current Opinion in Pharmacology, 2024. Also: MedChemExpress Omidenepag isopropyl product page (EC50 = 1.1 nM); Pharmacologic Characterization of Omidenepag Isopropyl, a Novel Selective EP2 Receptor Agonist, Investigative Ophthalmology & Visual Science, 2018 (Ki = 3.6 nM, EC50 = 8.3 nM). View Source
- [2] Effect of PF-04217329 a prodrug of a selective prostaglandin EP2 agonist on intraocular pressure in preclinical models of glaucoma, Experimental Eye Research, 2011 (CP-544326 EC50 = 2.8 nM). Also: Ambeed Taprenepag product page. View Source
